molecular formula C6H6FNO B1344205 2-Fluoro-6-methylpyridin-3-ol CAS No. 209328-87-0

2-Fluoro-6-methylpyridin-3-ol

Cat. No.: B1344205
CAS No.: 209328-87-0
M. Wt: 127.12 g/mol
InChI Key: XRIQUMOZVIWTBI-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNO. It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C

Biochemical Analysis

Biochemical Properties

2-Fluoro-6-methylpyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule’s function. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For example, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation through conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can affect its distribution and localization within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . The localization of this compound to these compartments can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450-500°C) can yield fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of fluorination and pyridine chemistry can be applied to scale up the synthesis for industrial purposes. The use of efficient fluorinating agents and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylpyridin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to substitute the fluorine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-6-methylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylpyridin-3-ol involves its interaction with molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Fluoropyridine

Comparison

2-Fluoro-6-methylpyridin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can influence its chemical reactivity and physical properties, making it distinct from other fluorinated pyridines. For example, the presence of the methyl group can affect the compound’s solubility and stability compared to 2-fluoropyridine or 3-fluoropyridine .

Properties

IUPAC Name

2-fluoro-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIQUMOZVIWTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625719
Record name 2-Fluoro-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-87-0
Record name 2-Fluoro-6-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209328-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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